molecular formula C22H29NO12 B1235846 5-O-(indol-3-ylacetyl)-myo-inositol D-galactoside

5-O-(indol-3-ylacetyl)-myo-inositol D-galactoside

Cat. No.: B1235846
M. Wt: 499.5 g/mol
InChI Key: VHFRZSJSHFOBOM-AJQUYQQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-(indol-3-ylacetyl)-myo-inositol D-galactoside is a monosaccharide derivative and a D-galactoside.

Properties

Molecular Formula

C22H29NO12

Molecular Weight

499.5 g/mol

IUPAC Name

[(1S,2S,3S,4S,5R,6S)-2,3,4,6-tetrahydroxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl] 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C22H29NO12/c24-7-11-13(26)14(27)18(31)22(33-11)35-21-17(30)15(28)16(29)20(19(21)32)34-12(25)5-8-6-23-10-4-2-1-3-9(8)10/h1-4,6,11,13-24,26-32H,5,7H2/t11-,13+,14+,15-,16+,17+,18-,19-,20+,21-,22?/m1/s1

InChI Key

VHFRZSJSHFOBOM-AJQUYQQFSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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